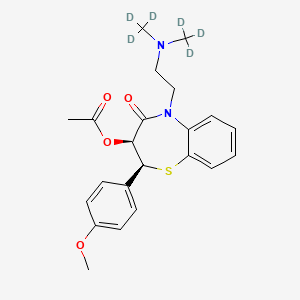

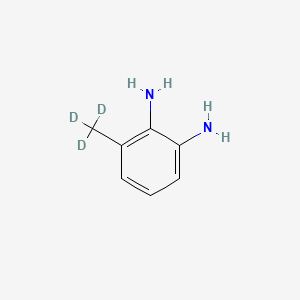

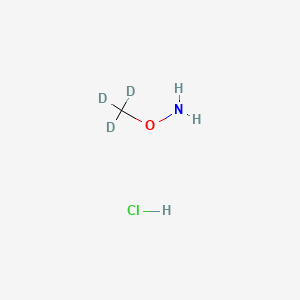

![molecular formula C11H17N5 B565717 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine CAS No. 1246816-12-5](/img/structure/B565717.png)

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine (4-ATBP) is a heterocyclic compound, a type of organic compound composed of atoms of at least two different elements. It is a potential drug candidate that has been studied for its potential applications in the field of medicinal chemistry. 4-ATBP is currently being investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease, among others.

Scientific Research Applications

Organic Synthesis and Intermediates

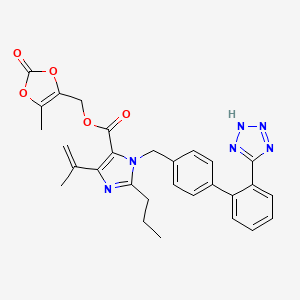

One study focuses on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the creation of targeted mTOR PROTAC molecules. The palladium-catalyzed Suzuki reaction was employed, achieving a high yield of 96.7% under optimized conditions, highlighting the compound's role in the synthesis of complex molecules with potential therapeutic applications (Qi Zhang et al., 2022).

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit potent antiproliferative and proapoptotic activities against various cancer cell lines by inhibiting the phosphorylation of Src, a key protein in cancer cell growth and survival. This demonstrates the compound's potential as a lead for the development of new anticancer drugs (F. Carraro et al., 2006).

Antimicrobial Activity

Several studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine to explore their antimicrobial properties. For instance, certain derivatives have been found almost as potent as standard antibiotics like Chloramphenicol in in vitro tests, suggesting their utility in addressing antibiotic resistance (M. M. Ghorab et al., 2004). Another study prepared 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, showing significant inhibitory properties against pathogenic bacteria, indicating their potential as novel antibacterial agents (H. Beyzaei et al., 2017).

Antitumor Evaluation

Newly synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity, with some showing potent to moderate growth inhibitory activity against human breast adenocarcinoma (MCF-7) cell lines. This underscores the compound's role in the development of new therapeutic strategies for cancer treatment (Khaled R. A. Abdellatif et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine, also known as 1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine, are the protein kinase D (PKD) isoforms PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, migration, and differentiation .

Mode of Action

This compound acts as a highly selective and effective pan-PKD inhibitor . It inhibits the activity of PKD1, PKD2, and PKD3 with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM respectively . It also selectively inhibits Src family kinases v-Src, c-Fyn, and the tyrosine kinase c-Abl .

Biochemical Pathways

By inhibiting the PKD isoforms and Src family kinases, this compound affects multiple biochemical pathways. These include pathways involved in cell survival, migration, and differentiation . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The inhibition of PKD isoforms and Src family kinases by this compound can lead to changes in cell survival, migration, and differentiation . This could potentially be leveraged for therapeutic purposes, such as in the treatment of diseases where these processes are dysregulated.

properties

IUPAC Name |

1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-5-7-8-9(12)13-6-14-10(8)16(15-7)11(2,3)4/h6H,5H2,1-4H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXQNWRGRNAAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=NC=NC(=C12)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/no-structure.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)

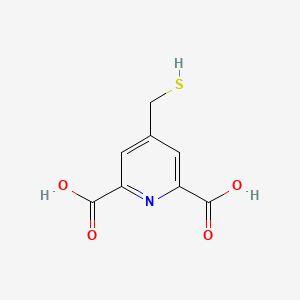

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)